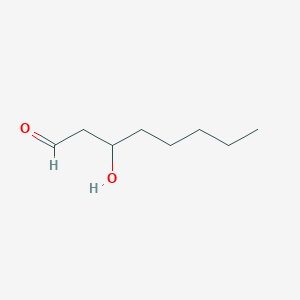
3-Hydroxyoctanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyoctanal is an organic compound with the molecular formula C8H16O2 It is classified as a hydroxy aldehyde, featuring both an aldehyde and a hydroxyl functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxyoctanal can be synthesized through several methods. One common approach involves the aldol condensation reaction, where an aldehyde undergoes self-condensation in the presence of a base to form a β-hydroxy aldehyde. For instance, the reaction of octanal with a base such as sodium hydroxide can yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxyoctanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of octanoic acid.
Reduction: The aldehyde group can be reduced to form 3-hydroxyoctanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate (Na2Cr2O7) in sulfuric acid (H2SO4) can oxidize this compound to octanoic acid.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to an alcohol.
Substitution Reagents: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.
Major Products Formed:
Oxidation: Octanoic acid
Reduction: 3-Hydroxyoctanol
Substitution: Depending on the nucleophile, various substituted products can be formed.
Applications De Recherche Scientifique
3-Hydroxyoctanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It may be used in studies involving metabolic pathways and enzyme interactions.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-hydroxyoctanal involves its reactivity due to the presence of both the aldehyde and hydroxyl functional groups. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
3-Hydroxybutanal: Another hydroxy aldehyde with a shorter carbon chain.
Hydroxycitronellal: A similar compound used in fragrances and flavors.
Comparison:
Chain Length: 3-Hydroxyoctanal has a longer carbon chain compared to 3-hydroxybutanal, which can influence its physical properties and reactivity.
Applications: While 3-hydroxybutanal is commonly used in organic synthesis, this compound’s longer chain makes it more suitable for applications in fragrances and flavors, similar to hydroxycitronellal.
Propriétés
Numéro CAS |
96189-01-4 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3-hydroxyoctanal |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-8(10)6-7-9/h7-8,10H,2-6H2,1H3 |
Clé InChI |
ZFLQRMNQASYFSB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


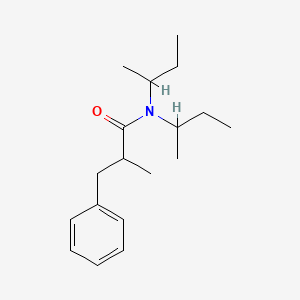
![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)
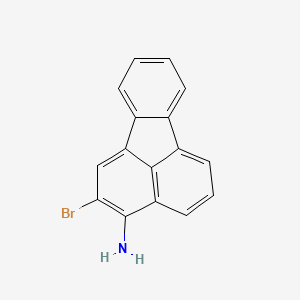
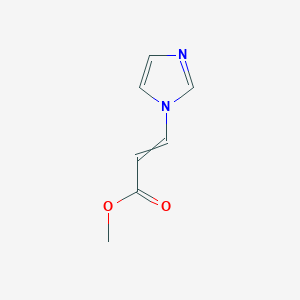
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
silane](/img/structure/B14362925.png)
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
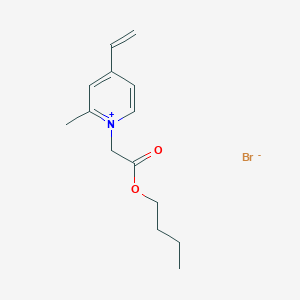
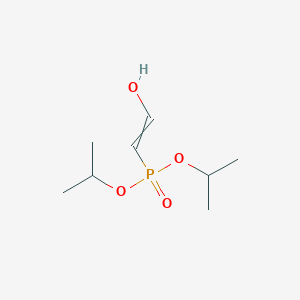
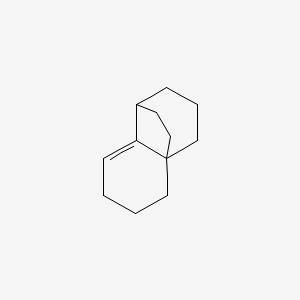
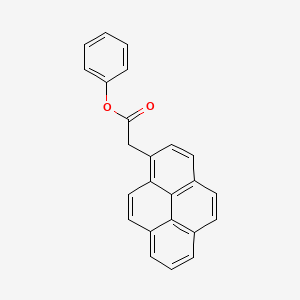
![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)
